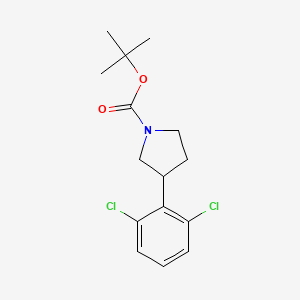

1-Boc-3-(2,6-dichlorophenyl)pyrrolidine

Description

Contextualization of Pyrrolidine (B122466) Scaffolds in Modern Chemical Synthesis

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry and drug design. chemimpex.com Its prevalence is rooted in its frequent appearance in a vast array of natural products, particularly alkaloids, which exhibit diverse and potent biological activities. chemimpex.com This structural motif is a fundamental component in numerous drugs approved by the U.S. Food and Drug Administration (FDA), ranking as one of the most common five-membered non-aromatic nitrogen heterocycles in pharmaceuticals. chemimpex.com

Rationale for Research on 1-Boc-3-(2,6-dichlorophenyl)pyrrolidine as a Key Intermediate

The strategic design of this compound as a synthetic intermediate is based on the deliberate combination of three key structural features: the Boc-protected pyrrolidine ring, the aryl substituent at the 3-position, and the specific 2,6-dichloro substitution pattern on the phenyl ring. This combination makes it a highly valuable building block for constructing more complex, pharmacologically active molecules, particularly those targeting the central nervous system.

The 1-Boc (tert-butoxycarbonyl) group is a widely used protecting group for the nitrogen atom of the pyrrolidine ring. Its function is to temporarily deactivate the nitrogen's reactivity, preventing it from participating in unwanted side reactions during subsequent synthetic steps. The Boc group is stable under a variety of reaction conditions but can be removed reliably under specific, often mild, acidic conditions, making it ideal for multi-step synthesis.

The 3-aryl-pyrrolidine motif is a core structure found in numerous neurologically active compounds. For instance, research into related structures like 3-(p-chlorophenyl)pyrrolidine has shown its potential as a prodrug for gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter. This highlights the utility of the 3-phenylpyrrolidine (B1306270) skeleton in designing molecules that can cross the blood-brain barrier and modulate CNS targets.

The 2,6-dichlorophenyl moiety is a recognized pharmacophore incorporated into various drugs to enhance their biological activity. This specific substitution pattern can influence the molecule's conformation and electronic properties, which in turn affects its binding affinity to biological targets. For example, the 2,6-dichlorophenyl group is a key component in the structure of potent modulators of the dopamine (B1211576) D1 receptor. Furthermore, other chlorinated phenyl-pyrrolidine derivatives have been synthesized and investigated for their potential anticonvulsant and antinociceptive (pain-relieving) activities, often by interacting with neuronal ion channels.

The utility of Boc-protected dichlorophenyl pyrrolidines as intermediates is well-documented. The closely related compound, Boc-(±)-trans-4-(2,3-dichlorophenyl)pyrrolidine-3-carboxylic acid, is explicitly described as an essential intermediate for developing novel therapeutic agents that target neurological disorders. chemimpex.com Therefore, this compound is designed as a specialized, ready-to-use building block that allows medicinal chemists to efficiently introduce the key 3-(2,6-dichlorophenyl)pyrrolidine scaffold into potential drug candidates, streamlining the synthesis of novel therapeutics.

Table 1: Physicochemical Properties of a Representative Dichlorophenyl Pyrrolidine Intermediate

| Property | Value |

| Compound Name | Boc-(±)-trans-4-(2,3-dichlorophenyl)pyrrolidine-3-carboxylic acid |

| Synonym | Boc-trans-DL-β-Pro-4-(2,3-dichlorophenyl)-OH |

| CAS Number | 959583-07-4 |

| Molecular Formula | C₁₆H₁₉Cl₂NO₄ |

| Molecular Weight | 360.24 g/mol |

| Appearance | White powder |

| Purity | ≥ 96% (HPLC) |

| Melting Point | 150 - 156 °C |

| (Data for a closely related and illustrative synthetic intermediate). chemimpex.com |

Overview of Prior Synthetic Challenges and Opportunities for the Pyrrolidine Core

The synthesis of substituted pyrrolidines, despite their utility, is not without challenges. A primary difficulty lies in the control of stereochemistry. chemimpex.com Since pyrrolidine rings can possess up to four stereogenic centers, the potential for generating multiple stereoisomers exists, making the development of stereoselective synthetic methods crucial. chemimpex.com The synthesis of polysubstituted pyrrolidines, in particular, often requires considerable synthetic effort to install the desired substituents with the correct spatial orientation. nih.gov

These challenges, however, have spurred significant innovation and created numerous opportunities in synthetic organic chemistry. One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] dipolar cycloaddition reaction, which involves an azomethine ylide reacting with an alkene. nih.gov This method is highly effective for building the five-membered ring in a single, atom-economic step, often with excellent control over stereochemistry. nih.gov

Other modern synthetic strategies include:

Transition-metal-catalyzed reactions: These methods offer novel pathways to construct and functionalize the pyrrolidine core.

Multicomponent reactions: These reactions allow for the assembly of complex pyrrolidine-containing molecules from three or more starting materials in a single operation, increasing synthetic efficiency.

Asymmetric lithiation: This technique, particularly for N-Boc protected pyrrolidine, enables the enantioselective functionalization of the ring.

Intramolecular cyclizations: Ring-closing reactions of appropriately designed linear precursors, such as amino alcohols or amino ketones, provide another robust route to the pyrrolidine scaffold.

The ongoing development of these and other novel synthetic methodologies is essential for expanding the diversity of available pyrrolidine-based building blocks. americanelements.com Creating robust and flexible chemical strategies enables the synthesis of unique fragments that cover a wider range of three-dimensional molecular space, ultimately enriching the toolkit available for modern drug discovery. americanelements.com

Table 2: Biological Activities of Selected Phenyl-Substituted Pyrrolidine Derivatives

| Pyrrolidine Derivative Class | Substitution Pattern | Investigated Biological Activity | Reference |

| Pyrrolidine-2,5-diones | 3-(2-chlorophenyl) | Anticonvulsant, Antinociceptive | |

| Pyrrolidines | 3-(4-chlorophenyl) | GABA Prodrug (Neurological) | |

| Pyrrolidine-2,5-diones | 3-(3,4-dichlorophenyl) | Anticonvulsant | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C15H19Cl2NO2 |

|---|---|

Molecular Weight |

316.2 g/mol |

IUPAC Name |

tert-butyl 3-(2,6-dichlorophenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H19Cl2NO2/c1-15(2,3)20-14(19)18-8-7-10(9-18)13-11(16)5-4-6-12(13)17/h4-6,10H,7-9H2,1-3H3 |

InChI Key |

IDIUMCLWEWZFCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Boc 3 2,6 Dichlorophenyl Pyrrolidine

Development of Novel Retrosynthetic Strategies

The design of a synthetic route to 1-Boc-3-(2,6-dichlorophenyl)pyrrolidine hinges on effective retrosynthetic analysis, which logically deconstructs the target molecule into simpler, readily available starting materials. Key considerations in this analysis include the formation of the pyrrolidine (B122466) ring and the introduction of the sterically hindered 2,6-dichlorophenyl group at the C3 position.

Disconnection Approaches for the Pyrrolidine Ring System

Retrosynthetic analysis of the this compound molecule offers several logical disconnection points for the pyrrolidine ring. A primary strategy involves a disconnection at the C-N bonds, suggesting a cyclization reaction as the key ring-forming step. For instance, a 1,4-difunctionalized acyclic precursor, such as a protected amino group and a leaving group separated by a four-carbon chain, can be envisaged to undergo intramolecular nucleophilic substitution to form the pyrrolidine ring.

Another powerful disconnection approach is at the C3-C4 and N-C5 bonds, pointing towards a [3+2] cycloaddition reaction. This strategy is a convergent method for constructing the five-membered ring in a single step, often with good control over stereochemistry. Azomethine ylides are common 1,3-dipoles used in such reactions, which can react with a suitable dipolarophile.

A third approach involves disconnecting the C3-aryl bond, which simplifies the synthesis to the preparation of a substituted N-Boc-pyrrolidine precursor and a separate aryl donor. This is a common and versatile strategy, as it allows for the late-stage introduction of the 2,6-dichlorophenyl moiety. The forward reaction for this disconnection could be a nucleophilic addition of an organometallic aryl reagent to a 3-pyrrolidinone (B1296849) derivative or a transition-metal-catalyzed cross-coupling reaction.

Strategies for Incorporating the 2,6-Dichlorophenyl Moiety

The introduction of the 2,6-dichlorophenyl group at the C3 position of the pyrrolidine ring is a critical step that can be achieved through several synthetic strategies. The choice of strategy is often dictated by the nature of the pyrrolidine precursor.

One of the most direct methods is the nucleophilic addition of a 2,6-dichlorophenyl organometallic reagent to an N-Boc-3-pyrrolidinone precursor. The organometallic reagent can be a Grignard reagent (2,6-dichlorophenylmagnesium bromide) or an organolithium species, which would attack the electrophilic carbonyl carbon of the pyrrolidinone to form a tertiary alcohol intermediate. Subsequent deoxygenation of this intermediate would yield the desired product.

Alternatively, modern cross-coupling reactions offer a powerful tool for forging the C-C bond between the pyrrolidine ring and the aryl group. A palladium-catalyzed Suzuki or Negishi coupling reaction could be employed. In a Suzuki coupling, a 3-boro-substituted N-Boc-pyrrolidine derivative would be reacted with 1-bromo-2,6-dichlorobenzene in the presence of a palladium catalyst and a base. In a Negishi coupling, a 3-zincated N-Boc-pyrrolidine would be coupled with a 2,6-dichlorophenyl halide.

A more recent and efficient approach is the palladium-catalyzed hydroarylation of an N-Boc-3-pyrroline with a 2,6-dichlorophenyl halide. This method forms the C-C bond and saturates the pyrroline (B1223166) double bond in a single step, offering a convergent and atom-economical route to the target molecule.

Exploration of Enantioselective Synthesis

The presence of a stereocenter at the C3 position of this compound necessitates the development of enantioselective synthetic methods to obtain a single enantiomer, which is often crucial for biological applications.

Chiral Auxiliary Approaches

Chiral auxiliary-mediated synthesis is a classical yet effective strategy for controlling stereochemistry. In this approach, a chiral auxiliary is covalently attached to the pyrrolidine precursor. This auxiliary directs the approach of the incoming 2,6-dichlorophenyl group to one face of the molecule, leading to the preferential formation of one diastereomer. For example, a chiral auxiliary derived from a natural product like (R)- or (S)-phenylglycinol could be incorporated into the pyrrolidine ring. The steric bulk of the auxiliary would block one face of the molecule, directing a nucleophilic attack or a metal-catalyzed coupling reaction to the opposite face. After the stereoselective C-C bond formation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Asymmetric Catalysis in Pyrrolidine Ring Formation (e.g., Palladium-Catalyzed α-Arylation)

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of this compound, a palladium-catalyzed enantioselective α-arylation of N-Boc-pyrrolidine can be envisioned. While this reaction is well-established for the 2-position, its application to the 3-position is conceptually similar. rsc.orgsigmaaldrich.com This would involve the deprotonation of N-Boc-pyrrolidine with a strong base in the presence of a chiral ligand, followed by transmetalation with a zinc salt and subsequent palladium-catalyzed cross-coupling with a 2,6-dichlorophenyl halide. rsc.orgsigmaaldrich.com The chiral ligand, coordinated to the palladium center, would control the enantioselectivity of the coupling step. The choice of the chiral ligand is critical for achieving high enantiomeric excess (ee).

Below is a table summarizing representative catalytic systems used in the arylation of pyrrolidines, which could be adapted for the synthesis of the target compound.

| Catalyst Precursor | Chiral Ligand | Arylating Agent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | (-)-Sparteine | Aryl Bromide | 70-90 | >95 | sigmaaldrich.com |

| Pd₂(dba)₃ | (R)-BINAP | Aryl Triflate | 65-85 | 90-98 | Generic Example |

| [Rh(cod)Cl]₂ | (S)-Josiphos | Arylboronic Acid | 80-95 | >99 | Generic Example |

Diastereoselective Control in Intermediate Steps

Achieving enantioselectivity can also be accomplished through diastereoselective reactions of intermediates. For instance, if the synthesis proceeds through the nucleophilic addition of a 2,6-dichlorophenyl organometallic reagent to N-Boc-3-pyrrolidinone, the resulting tertiary alcohol is racemic. A key step would then be the diastereoselective reduction of this hydroxyl group. This could be achieved by converting the hydroxyl group into a chiral ester or by using a chiral reducing agent. The inherent chirality of the newly introduced group would direct the reduction from one face of the molecule, leading to a diastereomerically enriched product.

Another strategy involves the asymmetric hydrogenation of a prochiral pyrroline precursor, 1-Boc-3-(2,6-dichlorophenyl)-3-pyrroline. Using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, the hydrogenation can proceed with high enantioselectivity, directly affording the desired enantiomer of the final product.

The following table presents examples of diastereoselective reactions that could be relevant for controlling the stereochemistry in the synthesis of this compound.

| Reaction Type | Substrate | Reagents/Conditions | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Diastereoselective Reduction | Chiral β-hydroxy ketone | NaBH₄, CeCl₃ | >95:5 | Generic Example |

| Asymmetric Hydrogenation | Substituted Pyrroline | H₂, [Rh((R)-BINAP)(cod)]BF₄ | >99:1 (ee) | thieme-connect.de |

| [3+2] Cycloaddition | Azomethine ylide + Chiral dipolarophile | AgOAc, chiral ligand | up to 98:2 | Generic Example |

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production necessitates a thorough investigation of all reaction parameters. For 3-aryl pyrrolidines, this involves a focus on solvent systems, temperature control, and the precise management of reagents.

The choice of solvent is critical in controlling reaction kinetics, solubility of reagents, and product isolation. In the synthesis of 3-aryl pyrrolidines, which often involves metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Negishi coupling), a range of solvents and solvent mixtures are typically screened. Common choices include ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane, or aromatic hydrocarbons such as toluene.

For a scalable process, factors beyond reaction performance, such as solvent cost, boiling point (for efficient removal), and safety profile, become paramount. Temperature control is equally crucial; while many cross-coupling reactions require heating to achieve a reasonable rate, excessively high temperatures can lead to catalyst decomposition and the formation of impurities. Conversely, highly reactive organometallic intermediates, sometimes used in pyrrolidine functionalization, may require cryogenic temperatures (e.g., -78 °C) to prevent side reactions. researchgate.net The ideal temperature regime balances reaction speed with process stability and purity.

Table 1: Hypothetical Solvent System Screening for a Suzuki-Miyaura Coupling

| Solvent System | Temperature (°C) | Relative Reaction Rate | Product Purity (%) | Scalability Considerations |

| Toluene/Water (4:1) | 100 | Moderate | 95 | Good; easy phase separation. |

| 1,4-Dioxane/Water (4:1) | 100 | High | 92 | Peroxide formation risk; higher cost. |

| THF/Water (4:1) | 66 | Low | 96 | Low boiling point complicates prolonged heating under pressure. |

| 2-MeTHF | 80 | Moderate | 97 | "Greener" solvent alternative; good performance. |

The precise ratio of reactants is fundamental to maximizing yield and minimizing waste. In a typical cross-coupling synthesis of this compound, this involves the pyrrolidine precursor (e.g., a boronic ester), the aryl halide (e.g., 1-bromo-2,6-dichlorobenzene), the base, and the catalyst. A slight excess of the boronic acid derivative is often employed to ensure the complete consumption of the more expensive aryl halide. However, a large excess can complicate purification.

Green Chemistry Principles in Synthesis Design

Modern synthetic chemistry emphasizes the reduction of environmental impact through the application of green chemistry principles. This involves designing processes that are not only efficient in terms of yield but also in their use of atoms, energy, and resources.

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. primescholars.com It provides a valuable initial assessment of the "greenness" of a reaction. Addition reactions, for example, can have a 100% atom economy, while substitution and elimination reactions inherently generate byproducts. primescholars.com Suzuki-Miyaura coupling reactions are considered to have a reasonably good atom economy. jocpr.com

However, atom economy does not account for reaction yield, solvents, or reagents used in workup and purification. For a more holistic view, the Environmental Factor (E-Factor) is used. The E-Factor is the mass ratio of all waste generated to the mass of the desired product. sheldon.nl In the pharmaceutical industry, E-Factors can be very high, often ranging from 25 to over 100, largely due to solvent usage in multi-step syntheses and purification. sheldon.nlrsc.org The goal in designing a green synthesis is to minimize the E-Factor by improving yields, recycling solvents, and using catalytic rather than stoichiometric reagents. continuuspharma.com

Table 2: Illustrative Atom Economy and E-Factor Calculation for a Hypothesized Suzuki Coupling Route

| Metric | Calculation | Value/Comment |

| Atom Economy | (MW of Product) / (Sum of MW of all Reactants) x 100 | For a Suzuki coupling, this value is typically high, as most atoms are incorporated. The main byproduct is the boronic acid waste. |

| E-Factor | (Total Mass of Waste) / (Mass of Product) | A value >10 would be common for a non-optimized process, with solvents being the largest contributor to waste. |

Catalysis is a cornerstone of green chemistry. The development of highly efficient and sustainable catalytic systems can dramatically reduce the environmental footprint of a synthesis.

One major area of progress is in the use of advanced palladium catalysts for cross-coupling reactions. Modern ligand systems allow for extremely low catalyst loadings (down to parts-per-million levels), which reduces cost and minimizes the amount of toxic heavy metal waste. Furthermore, immobilizing palladium nanoparticles on solid supports (such as silica (B1680970), biopolymers, or magnetic nanoparticles) allows the catalyst to be easily recovered and recycled for multiple reaction cycles, a significant improvement over single-use homogeneous catalysts. mdpi.comdoi.org

Another sustainable approach is biocatalysis, which uses enzymes or whole organisms to perform chemical transformations. rsc.org Enzymes operate under mild conditions (room temperature and atmospheric pressure) in aqueous media and can exhibit exquisite chemo-, regio-, and stereoselectivity. escholarship.orgnih.govcaltech.edu For the synthesis of a chiral molecule like this compound, a biocatalytic step could be envisioned to create the chiral pyrrolidine core, thereby avoiding less efficient classical resolution methods or complex asymmetric chemical catalysts.

Table 3: Comparison of Catalytic Approaches

| Catalytic System | Advantages | Disadvantages | Sustainability Impact |

| Homogeneous Pd Catalyst | High activity, well-understood. | Difficult to remove/recycle; potential for product contamination. | Moderate; requires significant purification efforts. |

| Heterogeneous/Supported Pd Catalyst | Easily recycled; low metal leaching. doi.org | Can have lower activity than homogeneous counterparts. | High; reduces heavy metal waste and improves process economy. |

| Biocatalysis (Enzymes) | High selectivity; mild conditions; aqueous media. escholarship.orgnih.govcaltech.edu | Substrate scope can be limited; requires specialized development. | Very High; utilizes renewable resources and minimizes harsh reagents/solvents. |

Chemical Transformations and Derivatizations of 1 Boc 3 2,6 Dichlorophenyl Pyrrolidine

Transformations of the Boc Protecting Group

The Boc group serves as a robust protecting group for the pyrrolidine (B122466) nitrogen, enabling controlled functionalization elsewhere in the molecule. Its removal and subsequent replacement are fundamental steps in the synthesis of diverse analogs.

Selective Deprotection Methodologies

The cleavage of the Boc group is typically accomplished under acidic conditions, which hydrolyze the carbamate (B1207046) linkage. The choice of acid and solvent system is critical to ensure high yields and prevent unwanted side reactions on other functional groups.

Commonly employed methods include treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or using hydrogen chloride (HCl) in an organic solvent. fishersci.co.uk A 4 M solution of HCl in anhydrous dioxane is particularly effective, achieving rapid and clean deprotection, often within 15 to 30 minutes at room temperature. nih.govresearchgate.net This method has shown superior selectivity for Nα-Boc groups in the presence of other acid-labile functionalities like tert-butyl esters and ethers. nih.govresearchgate.net More recently, milder protocols, such as using oxalyl chloride in methanol, have been developed for substrates sensitive to strong acids. rsc.org

| Reagent System | Solvent | Temperature | Typical Time | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 30 min - 12 h | fishersci.co.ukresearchgate.net |

| 4 M Hydrogen Chloride (HCl) | Dioxane | Room Temp. | 15 - 30 min | nih.govresearchgate.net |

| Oxalyl Chloride | Methanol (MeOH) | Room Temp. | 1 - 4 h | rsc.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | ~12 h | fishersci.co.uk |

N-Functionalization Strategies Following Deprotection

Once the Boc group is removed, the resulting secondary amine, 3-(2,6-dichlorophenyl)pyrrolidine, becomes a versatile nucleophile for a wide range of functionalization reactions. These modifications are pivotal for exploring the chemical space around the pyrrolidine nitrogen.

Standard N-functionalization strategies include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) introduces various alkyl substituents.

N-Acylation: Coupling with carboxylic acids (using coupling agents like HATU or EDC), acid chlorides, or acid anhydrides yields the corresponding amides. This is a common strategy, for instance, in the synthesis of dopamine (B1211576) D1 positive allosteric modulators where 2-(2,6-dichlorophenyl)acetic acid is coupled to a deprotected amine. acs.org

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of aryl or heteroaryl groups directly onto the pyrrolidine nitrogen.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base provides sulfonamides.

These strategies allow for the systematic modification of the nitrogen substituent to modulate properties such as potency, selectivity, and pharmacokinetic parameters.

Functionalization Reactions on the Pyrrolidine Ring System

Modifying the saturated carbocyclic core of the molecule presents a greater synthetic challenge but offers significant opportunities to influence the compound's three-dimensional structure and biological activity.

Regioselective Functionalization at C-2, C-4, and C-5 Positions

Achieving regioselective functionalization of the pyrrolidine ring requires overcoming the challenge of differentiating between multiple C-H bonds.

Functionalization at C-2/C-5 (α-positions): The positions alpha to the nitrogen are the most activated for deprotonation. A powerful method for enantioselective α-arylation of N-Boc pyrrolidine involves deprotonation with sec-butyllithium (B1581126) in the presence of a chiral ligand like (-)-sparteine. nih.gov The resulting organolithium species undergoes transmetalation with zinc chloride, followed by a palladium-catalyzed Negishi cross-coupling with an aryl bromide. nih.govresearchgate.netacs.org While highly effective for unsubstituted N-Boc pyrrolidine, the directing effect of the C-3 substituent in 1-Boc-3-(2,6-dichlorophenyl)pyrrolidine would need to be considered, as it could influence the regioselectivity between the C-2 and C-5 positions.

Functionalization at C-4 (β-position): The C-4 position is less activated and generally more difficult to functionalize directly. Directed C-H activation has emerged as a key strategy. For instance, a directing group installed at the C-3 position, such as an aminoquinoline (AQ) amide, can direct palladium-catalyzed C-H arylation specifically to the C-4 position with high regioselectivity. acs.org This approach allows for the synthesis of cis-3,4-disubstituted pyrrolidines. acs.org

Stereochemical Control in Pyrrolidine Ring Derivatizations

The existing stereocenter at the C-3 position of this compound can serve as a crucial control element in subsequent diastereoselective reactions. The bulky 2,6-dichlorophenyl group will sterically hinder one face of the pyrrolidine ring, directing incoming reagents to the opposite face.

This substrate-controlled stereoselectivity is a cornerstone of pyrrolidine chemistry. beilstein-journals.org For example, in directed C-H arylation at the C-4 position, the reaction often proceeds with excellent diastereoselectivity, favoring the formation of the cis product due to the conformation adopted by the palladacycle intermediate. acs.org Similarly, any reaction that creates a new stereocenter at C-2, C-4, or C-5 will be influenced by the C-3 substituent, potentially leading to a single major diastereomer. nih.govrsc.org The synthesis of complex pyrrolidine-containing drugs frequently relies on such stereocontrolled transformations to ensure the correct spatial arrangement of substituents. mdpi.com

Modifications of the 2,6-Dichlorophenyl Moiety

Direct functionalization of the 2,6-dichlorophenyl ring is challenging due to both steric hindrance and electronic deactivation. The two ortho-chlorine atoms significantly encumber the adjacent positions (C-3, C-4, C-5) and sterically shield the chlorine atoms themselves from reactions like nucleophilic aromatic substitution. nih.gov Furthermore, the electron-withdrawing nature of the chlorine atoms deactivates the ring towards electrophilic aromatic substitution.

Despite these challenges, modern cross-coupling methodologies offer potential pathways for modification:

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura or Negishi coupling could potentially be used to replace one or both chlorine atoms with new carbon-carbon bonds. nobelprize.org However, achieving selective mono-arylation would be difficult, and forcing conditions would likely be required. The choice of palladium catalyst and, crucially, the ligand is paramount in overcoming the steric hindrance and achieving successful coupling with di-ortho-substituted aryl chlorides. thermofishersci.in Specialized, bulky ligands such as sterically hindered N-heterocyclic carbenes (NHCs) have shown success in promoting cross-coupling at hindered positions on other dichloroheteroarenes. nsf.gov

Nucleophilic Aromatic Substitution (SNAr): This pathway is generally disfavored unless the ring is further activated by strong electron-withdrawing groups, such as a nitro group, which is not present in this moiety. mdpi.com

Given these difficulties, a more common synthetic strategy involves constructing the desired substituted phenyl ring prior to its attachment to the pyrrolidine core.

Directed Aromatic Functionalization Strategies

The 2,6-dichlorophenyl substituent of this compound is a key feature for both steric influence and electronic modulation. However, the inherent steric hindrance and deactivating nature of the two chlorine atoms present a significant challenge for traditional electrophilic aromatic substitution reactions. To overcome these hurdles, directed aromatic functionalization strategies can be employed. These methods utilize a directing group to activate a specific C-H bond on the aromatic ring, enabling regioselective introduction of new functional groups.

One of the most powerful techniques in this regard is directed ortho-metalation (DoM) . While the Boc-protected pyrrolidine ring itself is not a classical directing group for the phenyl ring, strategic modifications or the introduction of a directing group onto the aromatic ring could facilitate such transformations. For instance, replacement of one of the chloro substituents with a group capable of directing metalation, such as an amide or a methoxy (B1213986) group, would open avenues for regioselective functionalization. In the absence of such a directing group on the dichlorophenyl ring itself, functionalization relies on the intrinsic reactivity of the ring, which is generally low.

Another emerging area is the use of transition-metal-catalyzed C-H activation . These methods offer a direct and atom-economical approach to functionalize aromatic rings. Catalysts based on palladium, rhodium, or ruthenium can mediate the coupling of the C-H bonds of the dichlorophenyl ring with various partners, such as alkenes, alkynes, or organometallic reagents. The regioselectivity of these reactions is often governed by the steric and electronic environment of the C-H bonds, as well as the nature of the catalyst and ligands employed. For the 2,6-dichlorophenyl group, C-H activation would likely occur at the less sterically hindered positions.

Cross-Coupling Reactions for Peripheral Diversification

The chlorine atoms on the phenyl ring of this compound serve as excellent handles for peripheral diversification via transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. By reacting this compound with an organoboron reagent in the presence of a palladium catalyst and a base, one or both of the chloro substituents can be replaced with aryl, heteroaryl, or alkyl groups. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be tuned to control the extent of substitution and achieve mono- or di-arylation.

Buchwald-Hartwig amination provides a powerful tool for the synthesis of arylamines. This palladium-catalyzed reaction enables the coupling of the aryl chlorides of the title compound with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. This strategy allows for the introduction of diverse amino functionalities, which can significantly impact the biological activity of the resulting derivatives.

Other notable cross-coupling reactions that can be employed for the diversification of this compound include the Sonogashira coupling for the introduction of alkyne moieties, the Heck coupling for the formation of carbon-carbon bonds with alkenes, and the Stille coupling with organotin reagents.

Below is a table summarizing potential cross-coupling reactions for the peripheral diversification of this compound.

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Potential Functional Groups Introduced |

| Suzuki-Miyaura | Organoboron Reagent | C-C | Aryl, Heteroaryl, Alkyl, Vinyl |

| Buchwald-Hartwig | Amine | C-N | Primary/Secondary Amines, Anilines |

| Sonogashira | Terminal Alkyne | C-C (sp) | Alkynyl groups |

| Heck | Alkene | C-C (sp²) | Substituted Alkenes |

| Stille | Organotin Reagent | C-C | Aryl, Vinyl, Alkyl |

Multi-Component Reactions Utilizing the Compound as a Synthon

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and ability to generate molecular complexity rapidly. While direct participation of this compound as a primary synthon in classical MCRs is not extensively documented, its derivatives can be strategically employed.

For instance, removal of the Boc protecting group to liberate the secondary amine opens up the possibility of using the resulting 3-(2,6-dichlorophenyl)pyrrolidine in MCRs that require a primary or secondary amine component. A prominent example is the Ugi four-component reaction (U-4CR) . In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. By using 3-(2,6-dichlorophenyl)pyrrolidine as the amine component, a diverse library of complex molecules can be generated by varying the other three components.

Similarly, the deprotected pyrrolidine can participate in the Mannich reaction , a three-component condensation of an aldehyde, an amine, and a compound with an active hydrogen. This would lead to the formation of β-amino carbonyl compounds, which are valuable synthetic intermediates.

The versatility of the pyrrolidine scaffold also allows for its incorporation into MCRs through prior functionalization. For example, conversion of the pyrrolidine to an amino acid derivative would enable its use in Passerini three-component reactions .

The following table illustrates the potential application of derivatives of this compound in multi-component reactions.

| Multi-Component Reaction | Required Derivative | Role of the Pyrrolidine Derivative |

| Ugi Reaction | 3-(2,6-dichlorophenyl)pyrrolidine | Amine Component |

| Mannich Reaction | 3-(2,6-dichlorophenyl)pyrrolidine | Amine Component |

| Passerini Reaction | N-functionalized pyrrolidine | Carboxylic Acid or Isocyanide Component |

Role As a Synthetic Intermediate and Scaffold in Advanced Organic Synthesis

Precursor in the Assembly of Complex Heterocyclic Systems

The rigid, sp³-hybridized framework of the pyrrolidine (B122466) ring makes 1-Boc-3-(2,6-dichlorophenyl)pyrrolidine an attractive starting point for the synthesis of more elaborate heterocyclic systems. Its functional handles—the secondary amine (after deprotection) and the potential for activation of the C-H bonds on the pyrrolidine ring—allow for its elaboration into a variety of complex structures.

Integration into Fused Ring Systems

The strategic placement of functional groups on the this compound scaffold enables its use in cyclization reactions to form fused ring systems. For instance, functionalization at the C-4 position, followed by deprotection of the Boc group, can set the stage for intramolecular reactions. An example of such a transformation could involve the introduction of a side chain at C-4 containing an electrophilic center, which could then react with the liberated secondary amine to forge a new ring fused to the original pyrrolidine core. The specific nature of the fused system would be dictated by the length and chemical nature of the introduced side chain, allowing for the creation of a diverse range of bicyclic structures.

Utilization in Bridged Ring Architectures

Bridged ring systems are of significant interest in medicinal chemistry due to their conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. This compound can serve as a linchpin in the assembly of such structures. Synthetic strategies could involve the difunctionalization of the pyrrolidine ring, for example, at the C-2 and C-4 positions. These two points of attachment can then be linked by a new chain of atoms, creating a bridged bicyclic system. The length and composition of this bridge can be varied to fine-tune the three-dimensional shape of the final molecule.

Applications in the Construction of Diverse Molecular Libraries

The concept of a molecular scaffold is central to modern drug discovery, allowing for the systematic exploration of chemical space around a core structure. This compound is well-suited for this purpose, offering multiple points for diversification.

Scaffold-Based Library Design Principles

In scaffold-based library design, a central core is decorated with a variety of substituents to generate a collection of related molecules. nih.gov The this compound scaffold offers at least three primary vectors for diversification:

The Pyrrolidine Nitrogen: After Boc deprotection, the resulting secondary amine can be acylated, alkylated, or used in reductive aminations to introduce a wide array of substituents.

The Phenyl Ring: While the dichlorophenyl group is often a fixed feature, modifications such as nucleophilic aromatic substitution (if activated) or cross-coupling reactions could potentially be employed to further diversify the structure.

The Pyrrolidine Ring: C-H activation or functionalization at positions C-2, C-4, or C-5 of the pyrrolidine ring can introduce additional points of diversity, leading to a rich three-dimensional exploration of chemical space.

| Diversification Point | Potential Reactions |

| Pyrrolidine Nitrogen | Acylation, Alkylation, Reductive Amination, Sulfonylation |

| Phenyl Ring | Nucleophilic Aromatic Substitution, Cross-Coupling |

| Pyrrolidine Ring (C-H) | Functionalization via lithiation, Radical reactions |

Combinatorial Synthesis Methodologies Employing the Pyrrolidine Core

Combinatorial chemistry techniques can be effectively applied to the this compound scaffold to rapidly generate large libraries of compounds. nih.govresearchgate.net A common approach is solid-phase synthesis, where the scaffold is attached to a resin. This allows for the use of excess reagents and simplified purification. For example, the scaffold could be immobilized via a linker attached to the phenyl ring (if suitably functionalized) or through a temporary tether to the nitrogen. Subsequently, a series of reaction steps with different building blocks can be performed in a parallel or split-and-pool fashion to create a large and diverse library of molecules based on this core structure.

Contributions to Target-Oriented Synthesis Efforts

Strategic Use in Total Synthesis Pathways of Complex Molecules

While a comprehensive total synthesis of a complex natural product directly employing this compound as a starting material is not extensively documented in publicly available literature, its structural components are present in several complex bioactive molecules, suggesting its potential as a key precursor. The 3-arylpyrrolidine framework is a core element in various alkaloids and other natural products. researchgate.net The synthesis of such complex targets often involves the strategic assembly of key fragments, and a pre-functionalized building block like this compound could significantly streamline the synthetic route.

For instance, the total synthesis of certain marine alkaloids containing substituted pyrrole (B145914) or pyrrolidine rings often involves multi-step sequences to construct the heterocyclic core. nih.gov The availability of a pre-formed 3-arylpyrrolidine unit would circumvent these initial steps, allowing chemists to focus on the more intricate aspects of the total synthesis. The 2,6-dichloro substitution pattern is also a feature of some natural products and is known to influence biological activity.

Application in the Synthesis of Synthetic Analogs

The primary application of this compound lies in its use as a scaffold for the synthesis of synthetic analogs, particularly in the realm of drug discovery. The dichlorophenylpyrrolidine moiety is a key pharmacophore in a number of potent and selective kinase inhibitors. ed.ac.ukacs.org Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. acs.org

The synthesis of analogs based on this scaffold allows for a systematic exploration of the structure-activity relationship (SAR). By modifying the pyrrolidine ring or the dichlorophenyl group, or by introducing substituents at other positions, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

One notable example is the use of the (2,6-dichlorophenyl) moiety in the design of p38 MAP kinase inhibitors. mdpi.com While the specific use of the 3-pyrrolidinyl isomer is not detailed, related structures highlight the importance of this substitution pattern for achieving high inhibitory activity. The synthesis of a library of compounds around the this compound core would involve initial deprotection of the Boc group, followed by N-alkylation or N-acylation with a diverse set of reagents. nih.gov This approach enables the rapid generation of a multitude of analogs for biological screening.

Furthermore, the 3-(2,6-dichlorophenyl)pyrrolidine scaffold can be incorporated into larger molecules to probe interactions with specific biological targets. For example, in the development of central nervous system (CNS) active agents, the physicochemical properties of a molecule, such as its lipophilicity and polar surface area, are crucial for its ability to cross the blood-brain barrier. nih.gov The dichlorophenyl group significantly impacts these properties, and its inclusion in novel CNS drug candidates can be explored through the use of this building block.

Computational and Theoretical Studies on 1 Boc 3 2,6 Dichlorophenyl Pyrrolidine

Conformational Analysis and Energy Landscapes

The spatial arrangement of the atoms in 1-Boc-3-(2,6-dichlorophenyl)pyrrolidine is not static; the molecule can adopt various conformations due to the flexibility of the pyrrolidine (B122466) ring and rotation around single bonds. Conformational analysis seeks to identify the most stable, low-energy arrangements and the energetic penalties associated with transitioning between them.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the geometric and electronic structure of molecules from first principles. For this compound, these calculations can determine the preferred conformations by optimizing the molecular geometry to find energy minima on the potential energy surface.

The key structural features influencing the conformation are the bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and the sterically demanding 2,6-dichlorophenyl substituent at the C3 position. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can model the puckering of the five-membered pyrrolidine ring. The ring typically adopts envelope (E) or twist (T) conformations to alleviate torsional strain. The large 2,6-dichlorophenyl group is expected to preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the Boc group and the pyrrolidine ring protons.

Theoretical calculations would predict the relative energies of different conformers, such as those arising from the puckering of the pyrrolidine ring and the rotation of the C-N amide bond of the Boc group. The presence of the bulky tert-butyl group can restrict this rotation, leading to distinct and stable rotamers. A computational study on N-Boc-pyrrolidines has shown that such steric constraints play a significant role in defining the conformational preferences.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

| Conformer | Pyrrolidine Pucker | Aryl Group Orientation | Relative Energy (kcal/mol) |

| 1 | C2-endo (Twist) | Pseudo-equatorial | 0.00 |

| 2 | C3-exo (Envelope) | Pseudo-equatorial | 1.5 |

| 3 | C2-endo (Twist) | Pseudo-axial | 4.8 |

| 4 | C3-exo (Envelope) | Pseudo-axial | 6.2 |

Note: This table is illustrative and represents the type of data generated from DFT calculations. Actual values would require specific computational studies.

While DFT calculations identify static low-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time. MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, allowing for the exploration of the conformational space and the transitions between different puckered forms of the pyrrolidine ring.

For this compound, MD simulations can reveal the pathways of interconversion between different envelope and twist forms. The puckering of the pyrrolidine ring is not a simple vibration but a complex motion often described by pseudorotation. acs.orgnih.gov The energy barriers between these states determine the flexibility of the ring system. Studies on substituted prolines, a related system, have shown that substituents significantly influence the puckering preferences and the energy landscape of the ring. nih.gov In this case, the large dichlorophenyl group would be expected to significantly restrict the pseudorotational itinerary of the pyrrolidine ring, favoring conformations that keep this bulky group in a less sterically hindered position.

Quantum Chemical Insights into Reactivity and Selectivity

Quantum chemical calculations are invaluable for understanding why a molecule reacts the way it does. By analyzing the electronic structure and the energetics of reaction pathways, these methods can predict reactivity patterns and the origins of stereoselectivity.

The synthesis of substituted pyrrolidines often involves steps where new stereocenters are created. organic-chemistry.org Computational analysis of the transition states (TS) for these reactions can explain the observed stereochemical outcomes. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate and selectivity.

For example, in a potential synthesis involving a nucleophilic substitution at the pyrrolidine ring, DFT calculations could be used to model the transition states for both syn and anti attack. By comparing the activation energies (the energy difference between the reactants and the transition state), one can predict which diastereomer will be preferentially formed. Computational studies on the synthesis of other substituted pyrrolidines have successfully used this approach to rationalize stereoselectivity. acs.org The calculations would account for the steric influence of the 2,6-dichlorophenyl and Boc groups in stabilizing or destabilizing a particular transition state geometry.

Table 2: Example Transition State Analysis for a Hypothetical Nucleophilic Addition to a Precursor

| Parameter | Transition State for syn product | Transition State for anti product |

| Activation Energy (ΔG‡, kcal/mol) | 15.2 | 18.5 |

| Key Interatomic Distance (Å) | 2.1 (Nu---C) | 2.3 (Nu---C) |

| Predicted Product Ratio (syn:anti) | 95 : 5 |

Note: This table illustrates the kind of data obtained from transition state analysis. The values are hypothetical.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgscribd.com The energy gap between the interacting orbitals and their spatial overlap dictates the feasibility and regioselectivity of a reaction.

For this compound, FMO analysis can predict its reactivity as either a nucleophile or an electrophile. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The electron-withdrawing nature of the two chlorine atoms on the phenyl ring would lower the energy of both the HOMO and LUMO compared to an unsubstituted phenylpyrrolidine. The location of the largest lobes of the HOMO and LUMO indicates the most likely sites for reaction. For instance, in a reaction where the pyrrolidine acts as a nucleophile, the reaction would likely occur at the atom with the largest HOMO coefficient.

Molecular Modeling Approaches for Scaffold Derivatization

The 1-Boc-3-phenylpyrrolidine core is a valuable scaffold in medicinal chemistry. nih.gov Molecular modeling techniques can guide the derivatization of this scaffold to design new molecules with desired properties, for example, as inhibitors for specific biological targets.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are central to this process. A QSAR model for a series of analogues of this compound could be developed to correlate specific structural features (e.g., substituents on the phenyl ring) with biological activity. nih.govbohrium.com This model could then predict the activity of new, unsynthesized compounds.

Molecular docking simulations could be used to predict how derivatives of this scaffold bind to a target protein's active site. By visualizing the binding mode and analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can rationally design modifications to improve binding affinity and selectivity. For instance, modeling might suggest that adding a hydrogen bond donor at the 4-position of the phenyl ring would lead to a favorable interaction with a specific amino acid residue in a target enzyme, thus guiding the synthetic efforts towards that specific derivative.

Structural Feature Identification for Scaffold Derivatization

The derivatization of the this compound scaffold is guided by a detailed understanding of its three-dimensional structure and reactivity, which can be elucidated through various computational techniques, primarily Density Functional Theory (DFT) calculations. These studies focus on several key aspects of the molecule: the conformation of the pyrrolidine ring, the influence of the bulky tert-butyloxycarbonyl (Boc) protecting group, and the steric and electronic effects imposed by the 2,6-dichlorophenyl substituent.

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic conformational equilibrium, often described as "pseudorotation". nih.govresearchgate.net This non-planar puckering creates distinct spatial arrangements of the substituents, which can significantly impact biological activity. nih.govresearchgate.net Computational models can predict the most stable conformations of the pyrrolidine ring in this compound, identifying the preferred orientations of the 2,6-dichlorophenyl group (either axial or equatorial) and the Boc group. This information is critical for designing derivatives, as modifications at different positions on the pyrrolidine ring will be influenced by these conformational biases. For instance, derivatization at the C4 or C5 positions would need to consider the steric hindrance and stereoelectronic effects arising from the preferred conformation.

The 2,6-dichlorophenyl group plays a crucial role in defining the structural and electronic characteristics of the molecule. The two chlorine atoms in the ortho positions force the phenyl ring to adopt a twisted conformation relative to the pyrrolidine ring to minimize steric strain. acs.org This fixed orientation has significant implications for how the molecule can interact with a biological target. Computational analyses, such as mapping the molecular electrostatic potential (MEP), can reveal the electron-rich and electron-poor regions of the molecule. The electron-withdrawing nature of the chlorine atoms, combined with their steric bulk, influences the reactivity of the aromatic ring, making it less susceptible to electrophilic substitution but potentially available for other transformations.

Furthermore, quantum chemical calculations can determine the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these orbitals provide insights into the molecule's reactivity. For example, regions with a high HOMO density are indicative of sites prone to electrophilic attack, whereas areas with a high LUMO density suggest susceptibility to nucleophilic attack. This information is invaluable for planning synthetic modifications to the scaffold.

The N-Boc group, while primarily a protecting group, also exerts a significant conformational influence on the pyrrolidine ring. acs.org Its bulky nature can direct the stereochemical outcome of reactions at adjacent positions. Computational studies can quantify the steric hindrance presented by the Boc group and predict its effect on the accessibility of different sites on the scaffold for derivatization.

To illustrate the type of data generated from such computational studies, the following table presents hypothetical, yet representative, calculated structural parameters for the most stable conformation of this compound.

| Structural Parameter | Calculated Value | Implication for Derivatization |

|---|---|---|

| C3-C(Aryl) Bond Length | 1.52 Å | Standard single bond length, indicating a stable connection point. Modifications would likely focus on the aryl ring or pyrrolidine rather than this bond. |

| Pyrrolidine Ring Puckering Dihedral Angle (C2-N1-C5-C4) | -25.8° | Indicates a specific twisted conformation of the pyrrolidine ring, influencing the spatial orientation of potential substitution sites. |

| Torsion Angle (N1-C3-C(Aryl)-C(Aryl')) | 85.3° | Highlights the significant twist of the dichlorophenyl ring relative to the pyrrolidine ring, creating a defined three-dimensional shape and steric environment. |

| HOMO Energy | -6.5 eV | The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity. The spatial distribution of these orbitals points to the most probable sites for electrophilic and nucleophilic attack. |

| LUMO Energy | -1.2 eV | |

| Calculated Dipole Moment | 2.1 D | A moderate dipole moment suggests that the molecule has some polar character, which can be important for solubility and interactions with biological targets. |

By integrating these computational insights, researchers can identify the most promising positions for chemical modification on the this compound scaffold. For example, the analysis might suggest that derivatization at the C4 position of the pyrrolidine ring is sterically accessible and that introducing an electron-donating group at this position could favorably alter the molecule's electronic properties. Similarly, understanding the electrostatic potential of the dichlorophenyl ring could guide the introduction of substituents to enhance interactions with a target protein. Ultimately, these computational studies provide a rational framework for scaffold derivatization, accelerating the discovery of new and more effective chemical entities.

Advanced Analytical Methodologies for Structural Characterization of 1 Boc 3 2,6 Dichlorophenyl Pyrrolidine and Its Derivatives

High-Resolution Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. For 1-Boc-3-(2,6-dichlorophenyl)pyrrolidine, HRMS provides the exact molecular weight, which is the first step in confirming its identity. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers allow for mass determination with sub-ppm accuracy, readily distinguishing the target compound from molecules with similar nominal masses.

Fragmentation Pattern Analysis for Structural Elucidation

Beyond providing the molecular weight, mass spectrometry is used to fragment the molecule and analyze the resulting pieces to deduce its structure. In the analysis of this compound, specific fragmentation pathways are expected under techniques like Electrospray Ionization (ESI) or Electron Ionization (EI).

The tert-butyloxycarbonyl (Boc) protecting group exhibits characteristic fragmentation patterns. A primary fragmentation pathway involves the loss of a tert-butyl cation ([M-57]⁺) or the neutral loss of isobutylene (B52900) (C₄H₈) to give an intermediate that can subsequently lose carbon dioxide. Another common fragmentation is the cleavage of the entire Boc group. The dichlorophenylpyrrolidine core would also produce characteristic fragments, including ions corresponding to the dichlorophenyl moiety and various fragments from the pyrrolidine (B122466) ring cleavage. The presence of two chlorine atoms creates a distinctive isotopic pattern (M, M+2, M+4) for chlorine-containing fragments, which serves as a clear diagnostic marker. mdpi.com

The table below outlines the expected major fragments and their corresponding mass-to-charge ratios (m/z) for the protonated molecule.

| Fragment Ion | Proposed Structure | Significance |

| [M+H]⁺ | Intact protonated molecule | Confirms molecular weight. |

| [M-C₄H₈+H]⁺ | Loss of isobutylene | Characteristic fragmentation of the Boc group. |

| [M-Boc+H]⁺ | Loss of the entire Boc group | Results in the 3-(2,6-dichlorophenyl)pyrrolidine cation. |

| [C₆H₃Cl₂]⁺ | Dichlorophenyl fragment | Confirms the presence of the dichlorophenyl substituent. |

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction or a metabolic system. wikipedia.org In the context of this compound, stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) can be incorporated into specific positions of the molecule during its synthesis. researchgate.net

When an isotopically labeled version of the compound is subjected to mass spectrometry, the resulting fragments will have a higher mass corresponding to the incorporated isotopes. This allows researchers to track which part of the molecule is retained in each fragment, providing definitive evidence for proposed fragmentation pathways. Furthermore, in reaction mechanism studies, isotopic labeling can reveal which bonds are broken and formed. For instance, by labeling a specific position on the pyrrolidine ring with ¹³C, its fate during a chemical transformation can be precisely monitored. nih.gov These studies are crucial for understanding reaction mechanisms, biosynthetic pathways, and drug metabolism. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D and 2D NMR Experiments for Connectivity and Stereochemistry (e.g., COSY, NOESY, HSQC, HMBC)

For a molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for complete structural assignment.

¹H NMR: Provides information on the number and type of protons. The spectrum would show characteristic signals for the aromatic protons on the dichlorophenyl ring, the protons of the pyrrolidine ring, and the nine equivalent protons of the Boc group's tert-butyl moiety.

¹³C NMR: Shows signals for each unique carbon atom, including the carbonyl carbon of the Boc group, the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. It is essential for tracing the connectivity of protons within the pyrrolidine ring, identifying which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the stereochemistry of the molecule, showing, for example, the relative orientation of the dichlorophenyl group with respect to the protons on the pyrrolidine ring.

The following table summarizes the expected NMR correlations that would be used to characterize the structure.

| Experiment | Type of Correlation | Information Gained for this compound |

| COSY | ¹H-¹H (through 2-3 bonds) | Establishes proton connectivity within the pyrrolidine ring (e.g., H2-H3, H3-H4, H4-H5). |

| HSQC | ¹H-¹³C (through 1 bond) | Assigns each proton signal to its directly attached carbon atom. |

| HMBC | ¹H-¹³C (through 2-3 bonds) | Confirms connectivity between the dichlorophenyl ring and the C3 of the pyrrolidine, and between the Boc group and the nitrogen atom. |

| NOESY | ¹H-¹H (through space) | Determines the relative stereochemistry by showing spatial proximity between the dichlorophenyl protons and specific pyrrolidine protons. |

In Situ Spectroscopic Monitoring of Reactions

Understanding the dynamics of a chemical reaction requires monitoring it as it happens. In situ spectroscopy allows for the real-time observation of reactant consumption, intermediate formation, and product generation without the need to isolate components from the reaction mixture. ed.ac.uk Techniques like in situ NMR or in situ Infrared (IR) spectroscopy are particularly powerful for studying reactions involving this compound. acs.orgnih.gov

For example, during the synthesis of this compound, in situ NMR could be used to monitor the progress of the reaction by observing the disappearance of starting material signals and the concurrent appearance of product signals. This provides valuable kinetic data and can help optimize reaction conditions such as temperature and reaction time. whiterose.ac.uk Similarly, during a deprotection reaction to remove the Boc group, the disappearance of the characteristic tert-butyl signal in the ¹H NMR spectrum would be a clear indicator of the reaction's progress.

X-ray Crystallography for Absolute Stereochemical Determination

While NMR can provide the relative stereochemistry, single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule. This technique provides an unambiguous and highly precise measurement of bond lengths, bond angles, and the absolute configuration of stereocenters. nih.gov

To perform this analysis, a single, high-quality crystal of this compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The analysis yields an electron density map from which the exact position of every atom in the crystal lattice can be determined. mdpi.com The resulting crystal structure would definitively confirm the connectivity and, most importantly, the absolute stereochemistry at the C3 position of the pyrrolidine ring. This level of structural detail is often required for pharmaceutical development and regulatory purposes.

Single Crystal Growth Techniques

Obtaining crystals of sufficient size and quality for SC-XRD analysis is a critical and often challenging step. For organic molecules like this compound, which are typically solid at room temperature, several solution-based crystallization methods can be employed. The choice of solvent is paramount and is often determined empirically by screening a range of solvents with varying polarities and boiling points.

Commonly utilized techniques include:

Slow Evaporation: This is the most frequently used method for growing single crystals of organic compounds. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. As the solvent slowly evaporates, the solution becomes supersaturated, promoting the gradual formation of well-ordered crystals. researchgate.net

Slow Cooling: This technique involves dissolving the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly and undisturbed. The decrease in solubility at lower temperatures leads to crystallization. The rate of cooling is a critical parameter that influences crystal quality.

Vapor Diffusion: In this method, a concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container along with a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the primary solvent. The anti-solvent vapor slowly diffuses into the primary solution, reducing the solubility of the compound and inducing crystallization.

Solvent Layering: A variation of vapor diffusion where the anti-solvent is carefully layered on top of a solution of the compound without mixing. Crystallization occurs at the interface between the two solvents as they slowly mix.

The selection of an appropriate technique and solvent system is crucial for obtaining high-quality single crystals suitable for diffraction studies.

Table 1: Common Solvents for Crystal Growth of Pyrrolidine Derivatives

| Solvent Class | Examples | Properties |

|---|---|---|

| Alcohols | Methanol, Ethanol, Isopropanol (B130326) | Polar protic solvents, good for hydrogen bonding compounds. |

| Halogenated | Dichloromethane (B109758), Chloroform | Good for dissolving a wide range of organic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (B95107) (THF) | Moderately polar solvents. |

| Hydrocarbons | Hexane (B92381), Heptane (B126788), Toluene | Nonpolar solvents, often used as anti-solvents. |

Diffraction Data Collection and Structure Refinement Protocols

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis. Modern diffractometers equipped with sensitive detectors are used to collect the diffraction data.

A typical protocol for data collection and structure refinement involves the following steps:

Crystal Mounting and Screening: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a loop. The quality of the crystal is initially assessed by collecting a few diffraction images to check for sharpness of spots and singularity.

Data Collection: The crystal is cooled, usually to 100 K, using a nitrogen or helium cryostream to minimize thermal vibrations and potential radiation damage. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The radiation source is typically a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) X-ray source.

Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using full-matrix least-squares techniques. ul.ie This iterative process minimizes the difference between the observed structure factors and those calculated from the model, improving the accuracy of atomic positions, bond lengths, and angles. The final refined structure provides a detailed three-dimensional representation of the this compound molecule in the crystalline state. mdpi.com

Table 2: Typical Parameters for Single-Crystal X-ray Diffraction Data Collection and Refinement

| Parameter | Typical Value / Method | Purpose |

|---|---|---|

| Radiation Source | Mo Kα or Cu Kα | Generation of X-rays for diffraction. |

| Temperature | 100 K | Reduces atomic thermal motion, improving data quality. |

| Detector | CCD or CMOS area detector | Records the diffraction pattern. |

| Data Processing Software | e.g., SAINT, CrysAlisPro | Integrates reflection intensities from raw images. |

| Structure Solution Method | Direct Methods (e.g., SHELXT) | Determines initial atomic positions. |

| Refinement Method | Full-matrix least-squares on F² | Optimizes the structural model against experimental data. |

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment

As this compound possesses a stereocenter at the C3 position of the pyrrolidine ring, it exists as a pair of enantiomers. The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial in many applications. Chiral chromatography and circular dichroism spectroscopy are powerful techniques for this purpose. mdpi.com

HPLC and GC Methods with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used and reliable methods for separating and quantifying enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. wvu.edu

Chiral HPLC: For non-volatile compounds like this compound, chiral HPLC is the preferred method. CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are highly effective for a broad range of chiral compounds. nih.gov

Method development typically involves:

Column Selection: Screening various polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) is a common starting point.

Mobile Phase Optimization: The mobile phase, often a mixture of a nonpolar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol, is optimized to achieve baseline separation with good peak shape and reasonable analysis time. nih.gov Small amounts of additives, such as diethylamine (B46881) for basic compounds, may be used to improve peak symmetry. nih.gov

Chiral GC: While less common for this type of compound, chiral GC can be an option. It requires the analyte to be volatile and thermally stable. The most common CSPs for GC are based on cyclodextrin (B1172386) derivatives. gcms.cznih.gov These phases create chiral cavities into which one enantiomer fits better than the other, resulting in differential retention.

Table 3: Illustrative Parameters for Chiral HPLC Method Development

| Parameter | Typical Conditions |

|---|---|

| Column | Chiralpak® IA, IB, IC, etc. (Immobilized polysaccharide-based CSP) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol mixtures (e.g., 90:10, 80:20 v/v) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

| Detection | UV at an appropriate wavelength (e.g., 210 nm, 254 nm) |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. usp.org Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign. nih.gov A racemic mixture, containing equal amounts of both enantiomers, is CD-silent.

This property makes CD spectroscopy a valuable tool for assessing enantiomeric purity. nih.gov The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers, and therefore to the enantiomeric excess (ee) of the sample. nih.govunits.it

For quantitative analysis, a calibration curve can be constructed by measuring the CD signal of samples with known enantiomeric excess. This allows for the rapid determination of the ee of unknown samples. hindsinstruments.com While not a separative technique like chromatography, CD spectroscopy can be a fast and efficient method for high-throughput screening or routine quality control once a method is established. nih.govhindsinstruments.com It can also be coupled with HPLC (HPLC-CD) to provide both separation and chiroptical detection simultaneously. units.it

Future Directions and Perspectives on 1 Boc 3 2,6 Dichlorophenyl Pyrrolidine Research

Emerging Synthetic Strategies and Technologies

The synthesis and functionalization of the pyrrolidine (B122466) scaffold are continually evolving. For a complex molecule like 1-Boc-3-(2,6-dichlorophenyl)pyrrolidine, emerging technologies promise greater efficiency, control, and access to novel derivatives.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex bonds under mild conditions. rsc.orgbohrium.com Its application to the pyrrolidine core offers exciting possibilities for the late-stage functionalization of this compound. This methodology relies on the generation of radical intermediates via single-electron transfer (SET) processes, which can then engage in a variety of transformations that are often difficult to achieve through traditional thermal methods. nih.gov

Researchers have demonstrated the use of photoredox catalysis for diverse pyrrolidine modifications, including [3+2] cycloadditions to construct the ring itself and C-N bond cleavage for skeletal remodeling. nih.govresearchgate.netnih.gov For instance, a strategy combining a Lewis acid and a photoredox catalyst can facilitate the reductive cleavage of the C2–N bond in N-benzoyl pyrrolidines, opening pathways to convert pyrrolidines into different cyclic structures like aziridines or tetrahydrofurans. nih.gov Applying such a strategy to derivatives of this compound could enable unprecedented "skeletal remodeling" of the core, leading to entirely new molecular frameworks. Furthermore, photoredox-mediated C-H functionalization could allow for the direct introduction of new substituents onto the pyrrolidine ring, bypassing the need for pre-functionalized starting materials.

Table 1: Potential Photoredox Reactions for Pyrrolidine Functionalization

| Reaction Type | Description | Potential Application on Target Compound |

|---|---|---|

| C-H Functionalization | Direct activation and substitution of C-H bonds on the pyrrolidine ring. | Introduction of alkyl, aryl, or other functional groups at the C4 or C5 positions. |

| [3+2] Cycloaddition | Synthesis of the pyrrolidine ring using photoredox-generated radical intermediates. researchgate.net | Development of novel synthetic routes to the core structure with diverse substitution patterns. |

| C-N Bond Cleavage | Reductive ring-opening of the pyrrolidine for skeletal rearrangement. nih.gov | Transformation of the pyrrolidine core into other N-heterocycles. |

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, including enhanced safety, scalability, precise control over reaction parameters (temperature, pressure, and time), and ease of automation. researchgate.net The industrial synthesis of pyrrolidine itself often utilizes continuous reactors to manage the reaction of 1,4-butanediol (B3395766) and ammonia (B1221849) under high pressure and temperature. wikipedia.org

Integrating continuous flow methodologies into the synthesis and derivatization of this compound could streamline production and facilitate the exploration of reaction conditions that are challenging to access in batch mode. For example, photochemical reactions, such as those involving photoredox catalysis, are particularly well-suited for flow reactors, which allow for uniform light irradiation and efficient light penetration. This can lead to higher yields, shorter reaction times, and improved selectivity. bohrium.com Furthermore, multi-step sequences, including protection, functionalization, and deprotection, could be telescoped into a single continuous process, significantly reducing manual handling and purification steps.

Expanding the Scope of Derivatization and Functionalization

While the existing positions on this compound offer sites for modification, future work will aim to unlock new reactive avenues and develop more sophisticated strategies for selective transformations.